2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a chlorophenoxy group, a pyrimidinyl group, and a pyrrole moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Pyrimidine Derivative Synthesis: Concurrently, the pyrimidine derivative is synthesized by reacting 2-methyl-4-chloropyrimidine with 1H-pyrrole under suitable conditions.
Coupling Reaction: The chlorophenoxy intermediate is then coupled with the pyrimidine derivative using a suitable linker, such as ethylamine, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenoxy compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide may be studied for its interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids could make it a valuable tool in the study of cellular processes and molecular biology.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development. It could be investigated for its efficacy in treating various diseases, particularly those involving aberrant cellular signaling pathways.
Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique chemical properties could be leveraged to create products with specific desired characteristics.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
- 2-(4-bromophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
- 2-(4-fluorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the chlorophenoxy group may enhance its binding affinity to certain molecular targets, potentially increasing its efficacy in various applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-14-23-17(12-18(24-14)25-10-2-3-11-25)21-8-9-22-19(26)13-27-16-6-4-15(20)5-7-16/h2-7,10-12H,8-9,13H2,1H3,(H,22,26)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEPVUPEQYAQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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